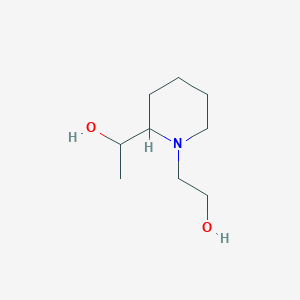
4-Methyl-1,5-Naphthyridin-2-amin
Übersicht
Beschreibung
4-Methyl-1,5-naphthyridin-2-amine is a chemical compound with the CAS Number: 1820640-43-4 . It has a molecular weight of 159.19 . The IUPAC name for this compound is 4-methyl-1,5-naphthyridin-2-amine . The InChI code for this compound is 1S/C9H9N3/c1-6-5-8(10)12-7-3-2-4-11-9(6)7/h2-5H,1H3,(H2,10,12) .
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives have been studied extensively . These heterocycles are significant in the field of medicinal chemistry due to their diverse biological activities . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of 4-Methyl-1,5-naphthyridin-2-amine consists of a naphthyridine core with a methyl group attached at the 4th position and an amine group at the 2nd position . Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridines, including 4-Methyl-1,5-naphthyridin-2-amine, exhibit a variety of reactivities. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and allow modification of side chains .Physical And Chemical Properties Analysis
4-Methyl-1,5-naphthyridin-2-amine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Anticancer-Eigenschaften
1,5-Naphthyridine wurden aufgrund ihres potenziellen anticancerogenen Potenzials identifiziert. Das Vorhandensein einer Methylgruppe in der 4-Position von 1,5-Naphthyridin-2-amin könnte die Interaktion mit biologischen Zielen beeinflussen, wodurch die anticancerogenen Eigenschaften möglicherweise durch Erhöhung der Lipophilie oder durch Veränderung der elektronischen Verteilung innerhalb des Moleküls verstärkt werden .
Anti-HIV-Aktivität
Verbindungen der 1,5-Naphthyridin-Klasse haben eine Aktivität gegen HIV gezeigt. Die Strukturmerkmale von 4-Methyl-1,5-Naphthyridin-2-amin könnten zu dieser Aktivität durch Interaktionen mit viralen Enzymen oder Proteinen beitragen .
Antimicrobial Activity
Das antimikrobielle Potenzial von 1,5-Naphthyridinen legt nahe, dass this compound auf seine Wirksamkeit gegen verschiedene mikrobielle Krankheitserreger untersucht werden könnte. Modifikationen an der 2-Amin-Position sind dafür bekannt, die antimikrobielle Aktivität zu beeinflussen .
Analgetische und entzündungshemmende Aktivitäten
Es wurde berichtet, dass diese Verbindungen auch analgetische und entzündungshemmende Aktivitäten besitzen. Die Methylsubstitution an der 4-Position könnte diese Wirkungen modulieren, indem sie die Fähigkeit der Verbindung beeinflusst, mit biologischen Rezeptoren oder Enzymen zu interagieren, die an Schmerz- und Entzündungspfaden beteiligt sind .
Antioxidative Aktivitäten
Die antioxidativen Eigenschaften von 1,5-Naphthyridinen könnten auf ihre elektronische Struktur zurückzuführen sein, die in der Lage sein könnte, freie Radikale abzufangen. Die spezifischen Auswirkungen der 4-Methylgruppe auf die antioxidative Aktivität müssten weiter untersucht werden .
Bindung an Tau-Proteinaggregate
Forschungsergebnisse deuten darauf hin, dass bestimmte Naphthyridine an Tau-Proteinaggregate binden können, die an der Alzheimer-Krankheit beteiligt sind. Die Strukturanaloga von this compound könnten als Ausgangspunkt für die Entwicklung selektiver Tau-Aggregatbinder dienen .
Synthetische Werkzeuge in der Chemie
Verschmolzene 1,5-Naphthyridine dienen in der Chemie als wertvolle synthetische Werkzeuge zur Herstellung komplexer Moleküle. Die einzigartigen elektronischen und sterischen Eigenschaften, die durch die Methylgruppe an der 4-Position verliehen werden, könnten die Reaktivität und Selektivität bei synthetischen Anwendungen beeinflussen .
Bildung von Metallkomplexen
Die Stickstoffatome im Naphthyridinring können als Koordinationsstellen für Metallionen fungieren, was zur Bildung von Metallkomplexen mit potenziellen Anwendungen in der Katalyse oder Materialwissenschaft führt .
Für eine genauere Analyse der einzelnen Anwendungen wären weitere Forschungsarbeiten und eine Untersuchung der wissenschaftlichen Literatur erforderlich.
Synthese und Anticancer-Eigenschaften von funktionalisierten 1,6-Naphthyridinen Entdeckung von N-(Pyridin-4-yl)-1,5-Naphthyridin-2-aminen als potenziellen Verschmolzene 1,5-Naphthyridine: Synthetische Werkzeuge und Anwendungen - MDPI Synthetische Strategien, Reaktivität und Anwendungen von 1,5-Naphthyridinen - MDPI
Zukünftige Richtungen
The future directions of research on 4-Methyl-1,5-naphthyridin-2-amine and related compounds could involve further exploration of their synthesis, reactivity, and applications . Given their significance in medicinal chemistry and their diverse biological activities, these compounds are likely to continue to be a focus of research .
Wirkmechanismus
Target of Action
Similar compounds such as 1,5-naphthyridine derivatives have been found to exhibit a variety of biological activities, suggesting they interact with multiple targets .
Mode of Action
It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
1,5-naphthyridine derivatives are known to exhibit a variety of biological activities, suggesting they may interact with and affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that 4-methyl-1,5-naphthyridin-2-amine may have similar effects .
Biochemische Analyse
Biochemical Properties
4-Methyl-1,5-naphthyridin-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including nucleophilic and electrophilic reagents. These interactions often result in the formation of metal complexes, which can influence the compound’s reactivity and stability . The nature of these interactions is crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 4-Methyl-1,5-naphthyridin-2-amine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific kinases, which are essential for cell cycle regulation and apoptosis . Additionally, 4-Methyl-1,5-naphthyridin-2-amine can affect the expression of genes involved in metabolic pathways, thereby altering cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 4-Methyl-1,5-naphthyridin-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions . The compound’s ability to form metal complexes also plays a role in its molecular mechanism, as these complexes can interact with DNA and other cellular components.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-1,5-naphthyridin-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methyl-1,5-naphthyridin-2-amine can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term studies in vitro and in vivo are essential to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of 4-Methyl-1,5-naphthyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
4-Methyl-1,5-naphthyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s role in these pathways is important for understanding its overall impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 4-Methyl-1,5-naphthyridin-2-amine within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s therapeutic potential and its effects on various tissues.
Subcellular Localization
4-Methyl-1,5-naphthyridin-2-amine’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
4-methyl-1,5-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-5-8(10)12-7-3-2-4-11-9(6)7/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHWPJIVPMKZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



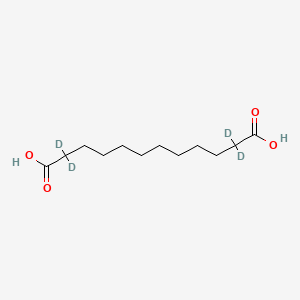



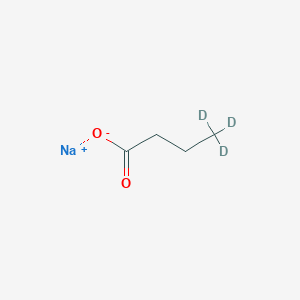

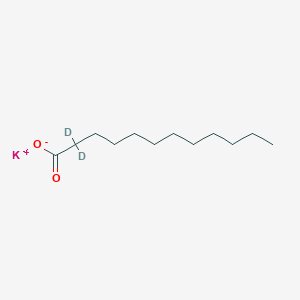

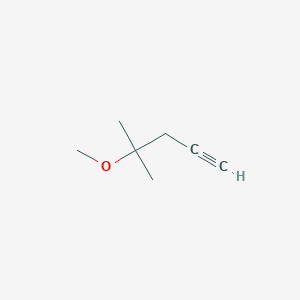
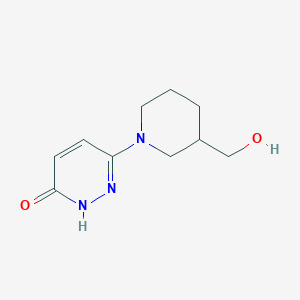
![4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472744.png)
